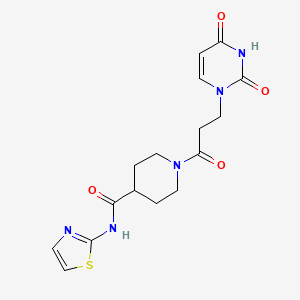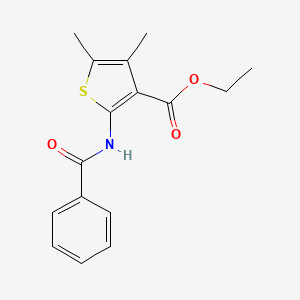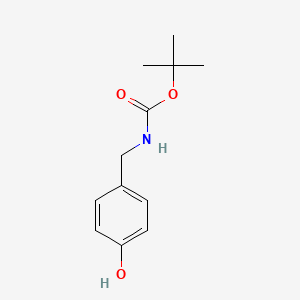
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide, also known as CPP-109, is a promising drug candidate for the treatment of addiction and other neurological disorders. This compound belongs to the class of molecules called piperidines, which have shown great potential in treating various neurological conditions.
Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide: has been investigated as a novel CDK2 inhibitor for cancer therapy. CDK2 (cyclin-dependent kinase 2) is an appealing target for selectively inhibiting tumor cells. Researchers designed a set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds, including this compound . Key findings include:
Piperazine Synthesis
The compound’s structure contains a piperidine moiety. While not directly related to its CDK2 inhibition, understanding piperazines is valuable. Recent developments in piperazine synthesis methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under N-nucleophile action, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis .
PKB Inhibition
Although not explicitly studied for this compound, its benzyl group suggests potential interactions with kinases. Optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive, nanomolar inhibitors with selectivity for inhibition of PKB (protein kinase B) over closely related kinase PKA .
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S/c1-2-5-17-8-10-20(11-9-17)25(23,24)21-16-18-12-14-22(15-13-18)19-6-3-4-7-19/h8-11,18-19,21H,2-7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQSAAMNMZHHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)

![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)


![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B2804997.png)
![(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime](/img/structure/B2804998.png)

![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2805002.png)
![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-oxopropyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2805005.png)
